Cas no 669092-04-0 (Phenol, 2-[(2-aminoethyl)amino]-(9ci))

Phenol, 2-[(2-aminoethyl)amino]-(9ci) structure
669092-04-0 structure
Product Name:Phenol, 2-[(2-aminoethyl)amino]-(9ci)
CAS No:669092-04-0
MF:C8H12N2O
MW:152.193681716919
CID:2183571
PubChem ID:20439324
Update Time:2025-04-21

Phenol, 2-[(2-aminoethyl)amino]-(9ci) Chemical and Physical Properties

Names and Identifiers

    • Phenol, 2-[(2-aminoethyl)amino]-(9ci)
    • DB-277403
    • SCHEMBL1471292
    • Phenol, 2-[(2-aminoethyl)amino]-
    • 2-((2-Aminoethyl)amino)phenol
    • 669092-04-0
    • Inchi: 1S/C8H12N2O/c9-5-6-10-7-3-1-2-4-8(7)11/h1-4,10-11H,5-6,9H2
    • InChI Key: NGTDGGGUWGJSST-UHFFFAOYSA-N
    • SMILES: OC1C=CC=CC=1NCCN

Computed Properties

  • Exact Mass: 152.094963011Da
  • Monoisotopic Mass: 152.094963011Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 58.3Ų
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